1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a central triazole ring substituted at positions 1, 4, and 4. The 1-position is occupied by a benzyl group, while the 5-position features a pyridin-4-yl substituent. The 4-carboxamide moiety is functionalized with an N-[1-(thiophen-2-yl)propyl] group, introducing heteroaromatic (thiophene) and alkyl chain diversity. This structural framework is commonly associated with bioactive molecules, including kinase inhibitors and anticancer agents.
Properties
IUPAC Name |
1-benzyl-5-pyridin-4-yl-N-(1-thiophen-2-ylpropyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-2-18(19-9-6-14-29-19)24-22(28)20-21(17-10-12-23-13-11-17)27(26-25-20)15-16-7-4-3-5-8-16/h3-14,18H,2,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXLBBBFXTTZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The key steps include the formation of the triazole ring and the subsequent functionalization of the ring with the desired substituents. Common synthetic routes may involve:
Cycloaddition Reactions: The formation of the triazole ring can be achieved through a reaction between an azide and an alkyne.
Functional Group Transformations:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Transition metal catalysts such as palladium (Pd) and platinum (Pt) are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used as a probe to study biological processes or as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antifungal, or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs, based on crystallographic, synthetic, and pharmacological
Key Observations:
Structural Diversity in Position 1 :
- The benzyl group in the target compound contrasts with chlorophenyl (ZIPSEY), methylphenyl (), or bulky bis-benzyloxy groups (Hsp90 inhibitors). Benzyl substituents may enhance lipophilicity and membrane permeability compared to halogenated aryl groups.
This could influence target selectivity, as pyridine rings often engage in π-π stacking with kinase active sites.
Amide Side Chain :
- The N-[1-(thiophen-2-yl)propyl] group in the target compound is unique, combining thiophene’s electron-rich aromaticity with a flexible propyl chain. This differs from hydroxyethyl () or sulfonamide-linked chains (), which may alter solubility and metabolic stability.
Biological Activity Trends :
- Compounds with pyridin-4-yl at position 5 (e.g., Hsp90 inhibitors) show multi-target kinase inhibition, whereas methyl or cyclopropyl analogs () exhibit cytotoxic effects. The target compound’s thiophene-containing side chain may confer distinct binding interactions, though empirical data is lacking.
Research Findings and Implications
- Related structures (e.g., ZIPSEY) reveal planar triazole cores with substituent-dependent packing motifs.
- Pharmacological Potential: The combination of pyridin-4-yl and thiophene moieties suggests dual targeting of kinases and cytochrome P450 enzymes, a hypothesis supported by similar compounds.
Biological Activity
The compound 1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of triazole derivatives often involves the Huisgen azide-alkyne cycloaddition reaction. For this compound, the synthetic route typically includes the following steps:
- Formation of the Triazole Ring : The compound is synthesized through a cycloaddition reaction involving an azide and an alkyne.
- Functionalization : Subsequent modifications introduce various substituents such as benzyl, pyridine, and thiophene groups, enhancing its biological activity.
Anticancer Activity
Recent studies have indicated that triazole derivatives possess significant anticancer properties. For example:
- Cell Viability : The compound has shown IC50 values ranging from 2.70 µM to 5.04 µM against various cancer cell lines including Eca109 and MCF-7 .
- Mechanism of Action : The anticancer mechanism is linked to increased reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis in cancer cells .
Antimicrobial Activity
Triazole derivatives have also demonstrated promising antimicrobial properties:
- In vitro Testing : Compounds similar to this compound have been tested against various bacterial strains, showing effective inhibition .
- Structure Activity Relationship (SAR) : Variations in substituents significantly affect antimicrobial potency, suggesting that specific structural features enhance activity against pathogens .
Anti-inflammatory Properties
Emerging research suggests that triazole compounds may exhibit anti-inflammatory effects:
- Cytokine Inhibition : Preliminary data indicate that these compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
| Study | Compound | Activity | IC50 (µM) | Cell Lines |
|---|---|---|---|---|
| Wei et al. (2019) | Triazole Hybrid | Anticancer | 2.70 - 5.04 | Eca109, MCF-7 |
| Research Group (2020) | Benzotriazole Derivative | Antimicrobial | Not Specified | Various Bacteria |
| Recent Study (2023) | Triazole Compound | Anti-inflammatory | Not Specified | In vitro Models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
